molecular formula C5H5BBrNO2 B156932 2-Bromopyridine-4-boronic acid CAS No. 458532-94-0

2-Bromopyridine-4-boronic acid

Cat. No. B156932
M. Wt: 201.82 g/mol
InChI Key: DFIKFQMGZNTFLI-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-boronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 2-bromopyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate . For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid was performed by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods ensure the formation of single regioisomeric boronic acid or ester products, which are crucial for the purity and yield of the desired compounds.

Molecular Structure Analysis

The molecular structure of 2-bromopyridine-4-boronic acid is characterized by the presence of a bromine atom and a boronic acid functional group attached to a pyridine ring. The position of these substituents on the pyridine ring is critical for the reactivity and selectivity of the compound in chemical reactions.

Chemical Reactions Analysis

2-Bromopyridine-4-boronic acid is primarily used in Suzuki cross-coupling reactions, which are facilitated by palladium catalysis . The boronic acid group in these compounds reacts with various aryl or alkenyl halides to form carbon-carbon bonds, leading to the synthesis of substituted pyridines and other aromatic compounds. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the pyridine ring.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-bromopyridine-4-boronic acid are not detailed in the provided papers, boronic acids, in general, are known for their stability and crystallinity, which make them suitable for isolation and use in cross-coupling reactions . They are also known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various synthetic applications .

Scientific Research Applications

Boronic Acid Drugs Design and Discovery

Boronic acids, including 2-bromopyridine-4-boronic acid, have seen increased incorporation into medicinal chemistry due to their desirable properties, potentially enhancing drug potency and improving pharmacokinetics. The development of boronic acid drugs, including their synthetic advancements and the rationale behind their incorporation into drug discovery, highlights the broad utility of boronic acids in medicinal applications (Plescia & Moitessier, 2020).

Boron in Seawater Desalination

The removal of boron by reverse osmosis (RO) membranes in seawater desalination applications is a critical area of research. Boron, existing predominantly as boric acid in seawater, poses challenges for desalination processes aiming to meet drinking water standards. Studies on the rejection of boron by NF/RO membranes provide insights into optimizing desalination processes for effective boron removal (Tu, Nghiem, & Chivas, 2010).

Multi-Target Compounds for Drug Precursors

2-Aminoethyldiphenyl borinate, a related organoboron compound, demonstrates the potential for boronic acids, including 2-bromopyridine-4-boronic acid, as drug precursors. These compounds can modulate functions across immune, cardiovascular, gastrointestinal, and nervous systems, indicating the versatility of boron-containing compounds in therapeutic applications (Rosalez et al., 2019).

BODIPY in Medical Diagnostics and Treatment

Boron dipyrrin compounds (BODIPY), which share structural motifs with boronic acids like 2-bromopyridine-4-boronic acid, have garnered attention for their application in medical diagnostics and treatment. The structural diversity and modification opportunities of BODIPY enable its use in labeling biomolecules and drug carriers, underscoring the medical potential of boron-based materials (Marfin et al., 2017).

Boron in Nuclear Reactor Safety

The role of boron in nuclear reactor safety, particularly in controlling reactivity and preventing dilution accidents, demonstrates the critical importance of boron compounds in the nuclear energy sector. Research focusing on boron transport models and mitigation of dilution accidents contributes to the safe operation of nuclear reactors (Yu et al., 2020).

Safety And Hazards

2-Bromopyridine-4-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-Bromopyridine-4-boronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of new transformations involving the boron moiety could be a promising area of research .

properties

IUPAC Name

(2-bromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIKFQMGZNTFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476679
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine-4-boronic acid

CAS RN

458532-94-0
Record name 2-BROMOPYRIDINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-4-boronic acid
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